Prazosinamine
CAS No.: 109679-41-6
VCID: VC0009365
Molecular Formula: C20H30N6O3
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.

Description | Prazosinamine hydrochloride is a water-soluble derivative of prazosin . It shares prazosin's alpha 1-specificity but possesses unique properties that make it potentially more useful for adrenergic receptor studies in perfused tissues . Its solubility in aqueous media is about three orders of magnitude higher than that of prazosin, and its antagonistic effects have a rapid onset and are reversed quickly upon terminating its infusion . The molecular structure also allows it to be readily coupled to other ligands . Prazosin, marketed under the brand name Minipress, is an alpha-blocker primarily used to treat hypertension by decreasing total peripheral resistance . It functions as a non-selective inverse agonist at α~1~-adrenergic receptors, which are found in vascular smooth muscle . By blocking the vasoconstricting effects of catecholamines like epinephrine and norepinephrine, prazosin leads to peripheral blood vessel dilation and a reduction in blood pressure . Beyond hypertension, prazosin is also used to manage symptoms of an enlarged prostate and nightmares related to post-traumatic stress disorder (PTSD) . Prazosin is highly bound to plasma proteins, mainly albumin, and has a plasma half-life of about 2-3 hours . It is metabolized in the liver and mainly excreted in the bile and feces . A key difference between prazosin and prazosinamine is the water solubility, which enhances prazosinamine's utility in specific research applications . |
---|---|
CAS No. | 109679-41-6 |
Product Name | Prazosinamine |
Molecular Formula | C20H30N6O3 |
Molecular Weight | 402.5 g/mol |
IUPAC Name | 6-amino-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]hexan-1-one |
Standard InChI | InChI=1S/C20H30N6O3/c1-28-16-12-14-15(13-17(16)29-2)23-20(24-19(14)22)26-10-8-25(9-11-26)18(27)6-4-3-5-7-21/h12-13H,3-11,21H2,1-2H3,(H2,22,23,24) |
Standard InChIKey | PUMFFOCDLOJMBP-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCCN)N)OC |
Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCCN)N)OC |
Synonyms | 1-(4'-amino-6',7'-dimethoxyquinazolin-2'-yl)-4-(6''-aminohexanoyl)piperazine prazosinamine prazosinamine hydrochloride |
PubChem Compound | 194829 |
Last Modified | Jul 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume